molecular formula C21H30Cl3N6P B14284916 1,1',1''-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride CAS No. 139111-72-1

1,1',1''-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride

Cat. No.: B14284916
CAS No.: 139111-72-1
M. Wt: 503.8 g/mol
InChI Key: JLSYPKXENSRSRV-UHFFFAOYSA-K
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Description

1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride is a compound that belongs to the class of pyridinium salts It is known for its unique structure, which includes three pyridinium rings attached to a central phosphorus atom

Preparation Methods

The synthesis of 1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride typically involves the reaction of 4-(dimethylamino)pyridine with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including esterifications and transesterifications.

    Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.

    Industry: It is employed in the production of advanced materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride involves its ability to act as a nucleophilic catalyst. The compound’s pyridinium rings can interact with various substrates, facilitating chemical reactions by stabilizing transition states and lowering activation energies. The central phosphorus atom plays a crucial role in these interactions, enhancing the compound’s catalytic efficiency.

Comparison with Similar Compounds

Similar compounds to 1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride include other pyridinium salts and phosphorus-containing catalysts. Some examples are:

    4-(Dimethylamino)pyridine: A widely used nucleophilic catalyst in organic synthesis.

    1-Benzyl-4-(dimethylamino)pyridin-1-ium bromide: Another pyridinium salt with catalytic properties.

    1-Decyl-4-(dimethylamino)pyridin-1-ium bromide: Known for its use in oxidation reactions.

The uniqueness of 1,1’,1’'-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride lies in its tri-pyridinium structure, which provides enhanced catalytic activity and stability compared to its counterparts .

Properties

CAS No.

139111-72-1

Molecular Formula

C21H30Cl3N6P

Molecular Weight

503.8 g/mol

IUPAC Name

1-bis[4-(dimethylamino)pyridin-1-ium-1-yl]phosphanyl-N,N-dimethylpyridin-1-ium-4-amine;trichloride

InChI

InChI=1S/C21H30N6P.3ClH/c1-22(2)19-7-13-25(14-8-19)28(26-15-9-20(10-16-26)23(3)4)27-17-11-21(12-18-27)24(5)6;;;/h7-18H,1-6H3;3*1H/q+3;;;/p-3

InChI Key

JLSYPKXENSRSRV-UHFFFAOYSA-K

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)P([N+]2=CC=C(C=C2)N(C)C)[N+]3=CC=C(C=C3)N(C)C.[Cl-].[Cl-].[Cl-]

Origin of Product

United States

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